molecular formula C6H7Cl2FN2 B1408735 5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride CAS No. 1704064-97-0

5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride

Cat. No.: B1408735
CAS No.: 1704064-97-0
M. Wt: 197.03 g/mol
InChI Key: IKOWTWMHMYDDNX-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride is a chemical compound with the molecular formula C6H6ClFN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride typically involves the reaction of 5-chloro-3-fluoro-2-nitropyridine with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The nitro group is reduced to an amino group, and the resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Palladium-catalyzed coupling reactions often use reagents like aryl halides and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylaminopyridine
  • 3-Fluoro-2-methylaminopyridine
  • 5-Chloro-3-fluoropyridine

Uniqueness

5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical properties. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

5-Chloro-3-fluoro-2-methylaminopyridine hydrochloride is a compound of increasing interest in medicinal chemistry due to its significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₇ClF₂N₂, with a molecular weight of approximately 160.6 g/mol. The compound features a pyridine ring substituted with chlorine and fluorine atoms, along with a methylamino group, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to modulate enzyme activity and interact with various receptors involved in disease pathways. It has been shown to bind to specific enzymes and receptors, influencing cellular signaling pathways critical for therapeutic effects.

Key Mechanisms:

  • Enzyme Modulation : Acts as a modulator for enzymes involved in metabolic pathways.
  • Receptor Interaction : Influences receptor activity, potentially affecting signal transduction in cells.

Biological Activities

Research indicates that this compound exhibits promising activities against various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anticancer Potential : Its ability to modulate specific biochemical pathways shows promise in treating certain types of cancer.
  • Neurological Effects : The compound may influence neurological pathways, indicating potential applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameMolecular FormulaKey Features
5-Chloro-2-fluoropyridineC₅H₄ClFLacks methylamino group; simpler structure
2-Chloro-4-fluoropyridineC₅H₄ClFDifferent substitution pattern; less steric hindrance
3-FluoropyridineC₅H₄FNo chlorine; less reactivity compared to target compound
5-Bromo-3-fluoropyridineC₆H₄BrFBromine substitution alters reactivity

The presence of both chlorine and fluorine along with the methylamino group makes this compound particularly reactive and biologically relevant compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays have shown that the compound exhibits activity against various bacterial strains, suggesting its potential as a new antimicrobial agent .
  • Cytotoxicity Assays : Research has indicated moderate cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values demonstrating significant inhibition of cell proliferation .
  • Enzyme Inhibition Studies : The compound has been tested for its inhibitory effects on key enzymes involved in bacterial DNA replication, showing low nanomolar IC50 values, indicating strong antibacterial potential .

Properties

IUPAC Name

5-chloro-3-fluoro-N-methylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2.ClH/c1-9-6-5(8)2-4(7)3-10-6;/h2-3H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOWTWMHMYDDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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